molecular formula C10H13N3O2 B1612585 N-cyclopentyl-5-nitropyridin-2-amine CAS No. 939376-51-9

N-cyclopentyl-5-nitropyridin-2-amine

Cat. No. B1612585
CAS RN: 939376-51-9
M. Wt: 207.23 g/mol
InChI Key: FRZYECCLSBDJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-5-nitropyridin-2-amine” is a chemical compound with the linear formula C10H13N3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-5-nitropyridin-2-amine” is represented by the InChI code 1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) . This indicates that the molecule consists of a cyclopentyl group attached to a nitropyridin-2-amine group.


Physical And Chemical Properties Analysis

“N-cyclopentyl-5-nitropyridin-2-amine” has a molecular weight of 207.23 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the retrieved papers.

Scientific Research Applications

Graphene-Based Catalysts for Nitro Compound Reduction

Recent advancements in graphene-based catalysts have shown promising applications in the reduction of nitro compounds to amines, which is a critical transformation in organic synthesis. Graphene derivatives enhance the rate of nitro compound reduction, offering benefits like straightforward work-up and high catalytic efficiency. These catalysts are pivotal in synthesizing drugs, biologically active molecules, and other chemical products, demonstrating their versatile applications in organic chemistry and pharmaceutical research (Nasrollahzadeh et al., 2020).

Photoredox Catalysis for Arene Amination

Photoredox catalysis represents another significant application area, where light energy is utilized to form carbon-nitrogen bonds in aromatic rings, crucial for synthesizing bioactive compounds. The use of blue-absorbing acridinium ions to activate aromatic rings for nitrogen addition showcases a novel approach to aryl C-N bonding, highlighting its importance in medicinal chemistry (Romero et al., 2015).

Olefin Hydroamination with Nitroarenes

The method of forming carbon-nitrogen bonds via the reduction of nitro groups offers a streamlined synthetic route in medicinal chemistry, employing olefins and nitro(hetero)arenes. This process, showcasing the radical nature of the reaction, allows for the production of hindered amines, demonstrating a high level of chemoselectivity and showcasing its orthogonality to traditional aryl amine syntheses (Gui et al., 2015).

Ester Aminolysis Catalysis by Cyclodextrins

Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates by primary amines, indicating catalysis in certain cases. This research sheds light on the catalytic potential of cyclodextrins in facilitating reactions between esters and amines, with implications for synthesizing ester-derived compounds (Gadosy, Boyd, & Tee, 2000).

High-Performance Liquid Chromatographic Analysis

The development of sensitive high-performance liquid chromatographic methods for determining N-nitrosoamines, through the reaction with acridone-N-acetyl chloride, highlights the analytical applications of N-cyclopentyl-5-nitropyridin-2-amine derivatives. This method demonstrates the utility of these compounds in the analysis and detection of amino compounds in various biological samples (You et al., 1999).

Safety and Hazards

“N-cyclopentyl-5-nitropyridin-2-amine” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable protective clothing, gloves, and eye protection when handling this compound .

properties

IUPAC Name

N-cyclopentyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZYECCLSBDJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589879
Record name N-Cyclopentyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-nitropyridin-2-amine

CAS RN

939376-51-9
Record name N-Cyclopentyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939376-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 20 mL vial containing cyclopentylamine (300 mg, 3.53 mmol) was added DMF (5 mL), 2-chloro-5-nitro-pyridine (559 mg, 3.53 mmol), and the TEA (0.98 mL). The vessel was purged with argon, sealed, and heat by microwave at 200° C. for 5 min (Personal Chemistry, Emrys Optimizer). The reaction mixture was concentrated, diluted with water (100 mL) and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate (100 mL) and brine (100 mL), dried over sodium sulfate, and evaporated to give cyclopentyl-(5-nitro-pyridin-2-yl)-amine. LCMS calcd. C10H13N3O2 (m/e) 207, observed 208 (M+H). This intermediate nitropyridyl compound was transferred to a PARR vessel with MeOH (5 mL), Pd/C (10%) was added and the vessel was pressurized with H2 at 55 psi and shaken for 2.5 hr. The mixture was then filtered through a bed of celite and concentrated to dryness twice from CH2Cl2. The purple black material was used immediately for amide coupling (LCMS calcd. for C10H15N3 (m/e) 177, observed 178 (M+H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.98 mL
Type
reactant
Reaction Step Two
Quantity
559 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-5-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-5-nitropyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-5-nitropyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-5-nitropyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-5-nitropyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-5-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.